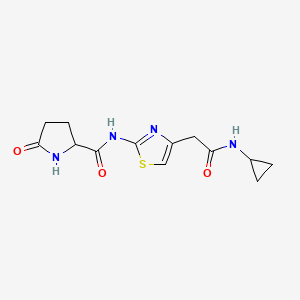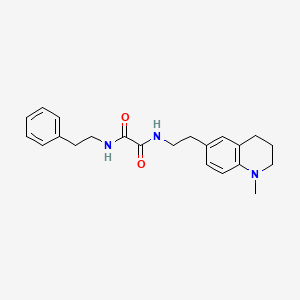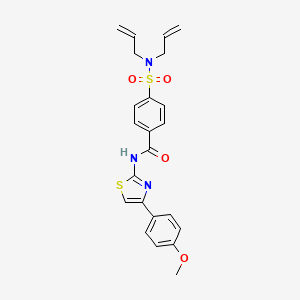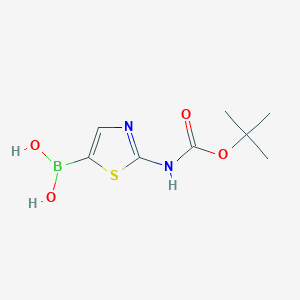
2-(Boc-Amino)thiazol-5-boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Boc-amino)thiazole-5-boronic acid is a chemical compound that features a thiazole ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group
Wissenschaftliche Forschungsanwendungen
2-(Boc-amino)thiazole-5-boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Organic Synthesis: Employed in the construction of complex molecules through cross-coupling reactions.
Biological Studies: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Wirkmechanismus
Target of Action
Boronic acids, including 2-(boc-amino)thiazole-5-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-(Boc-amino)thiazole-5-boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the reductive elimination of the palladium complex to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2-(Boc-amino)thiazole-5-boronic acid participates, is a key step in many synthetic pathways . This reaction allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific context in which it is used.
Result of Action
The primary result of the action of 2-(Boc-amino)thiazole-5-boronic acid in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 2-(Boc-amino)thiazole-5-boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Changes in these conditions could potentially influence the reaction’s outcome.
Biochemische Analyse
Biochemical Properties
The 2-(Boc-amino)thiazole-5-boronic acid is known to participate in Suzuki–Miyaura (SM) coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, the compound acts as a nucleophile, being transferred from boron to palladium . This property allows it to interact with various enzymes and proteins in biochemical reactions .
Cellular Effects
These include acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . It’s plausible that 2-(Boc-amino)thiazole-5-boronic acid may have similar effects on cells.
Molecular Mechanism
The molecular mechanism of action of 2-(Boc-amino)thiazole-5-boronic acid is primarily through its participation in SM coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it is transferred from boron to palladium . This allows it to form new carbon–carbon bonds, influencing the structure and function of biomolecules .
Temporal Effects in Laboratory Settings
Organoboron reagents like this compound are known for their stability and rapid transmetalation with palladium (II) complexes , suggesting that they may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its ability to participate in SM coupling reactions , it may interact with enzymes or cofactors involved in these pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)thiazole-5-boronic acid typically involves the reaction of 2-amino-5-thiazolecarboxylic acid ethyl ester with di-tert-butyl dicarbonate to form the intermediate 2-(N-tert-butoxycarbonylamino)-5-thiazolecarboxylic acid ethyl ester. This intermediate is then hydrolyzed to yield 2-(Boc-amino)thiazole-5-boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Boc-amino)thiazole-5-boronic acid can undergo various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Boc Deprotection: Commonly achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Boc Deprotection: Yields the free amine derivative of the thiazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminothiazole-5-boronic acid
- 2-(Boc-amino)thiazole-5-carboxylic acid
- Phenylboronic acid derivatives
Uniqueness
2-(Boc-amino)thiazole-5-boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amino group on the thiazole ring
Eigenschaften
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSRJBMGBOJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
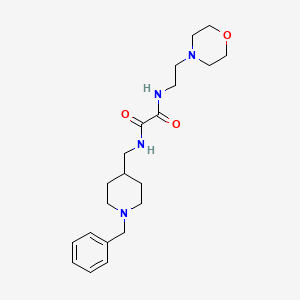
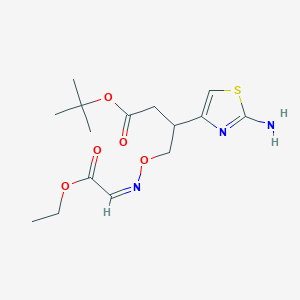


![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
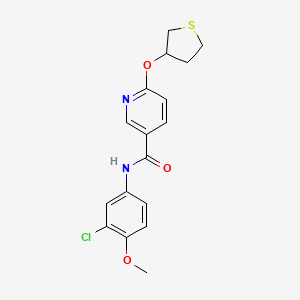
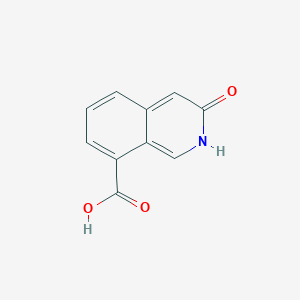

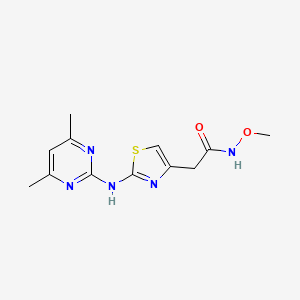
![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)
